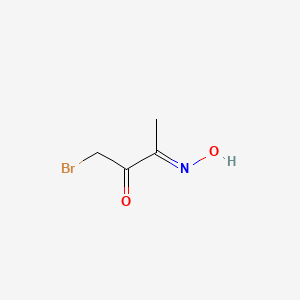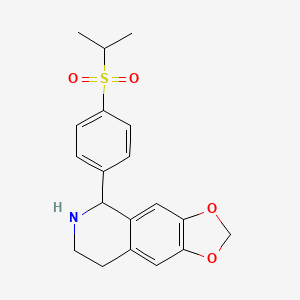
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is a synthetic compound with the molecular formula C29H39N5O7 and a molecular weight of 569.65 g/mol. It is known for its complex structure, which includes a tert-butyl carbamate (Boc) protecting group, a D-phenylalanine (D-Phe) residue, an alanine (Ala) residue, a norleucine (Nle) residue, and a p-nitroanilide group. This compound is often used in biochemical research and has various applications in scientific studies.
Métodos De Preparación
The synthesis of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The Boc group is used to protect the amino group of D-phenylalanine, followed by the sequential addition of alanine and norleucine residues. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used in enzyme assays to study protease activity.
Industry: It is used in the synthesis of complex peptides and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The p-nitroanilide group is particularly useful as it releases a chromophore upon cleavage, enabling easy detection and quantification of enzymatic activity.
Comparación Con Compuestos Similares
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different protecting groups or amino acid residues.
This compound: Another peptide substrate with variations in the amino acid sequence or protecting groups.
The uniqueness of this compound lies in its specific combination of residues and the presence of the p-nitroanilide group, which makes it particularly useful for enzyme assays and biochemical studies.
Propiedades
Fórmula molecular |
C29H39N5O7 |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1 |
Clave InChI |
HNSVYXUELBPFEO-WDJPJFJCSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


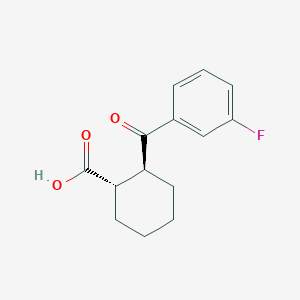
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)

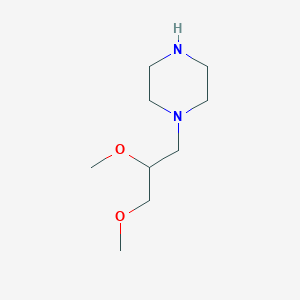
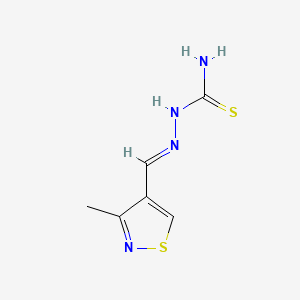
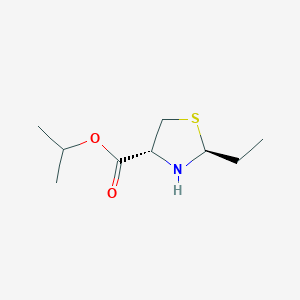

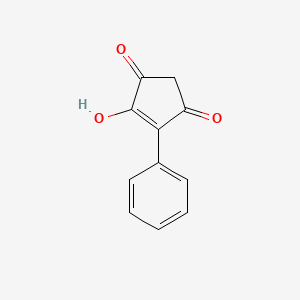
![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
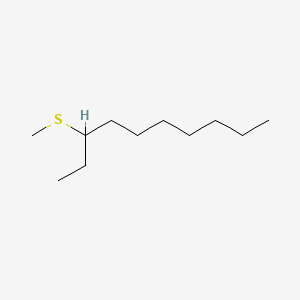
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
